molecular formula C5H4Cl3N3 B1273370 2,3,5-Trichloro-6-hydrazinylpyridine CAS No. 55933-94-3

2,3,5-Trichloro-6-hydrazinylpyridine

Cat. No.: B1273370
CAS No.: 55933-94-3
M. Wt: 212.46 g/mol
InChI Key: INDHBHJIGGAHPB-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Within this domain, 2,3,5-Trichloro-6-hydrazinylpyridine emerges as a compound of interest due to its dual reactivity. The pyridine (B92270) nucleus, substituted with multiple chlorine atoms, and the presence of a hydrazinyl group offer multiple pathways for chemical modification.

Chemical Profile of this compound

PropertyValue
CAS Number55933-94-3 sigmaaldrich.com
Molecular FormulaC₅H₄Cl₃N₃ chemicalbook.com
Molecular Weight212.46 g/mol chemicalbook.com
IUPAC Name2,3,5-trichloro-6-hydrazinopyridine sigmaaldrich.com
Physical FormPowder sigmaaldrich.com
Melting Point158-161 °C sigmaaldrich.com
InChI KeyINDHBHJIGGAHPB-UHFFFAOYSA-N sigmaaldrich.com

Halogenated pyridines are fundamental building blocks in organic synthesis, primarily because the halogen atoms serve as excellent leaving groups for nucleophilic substitution reactions. The electronegative nitrogen atom in the pyridine ring reduces the electron density of the ring, making it susceptible to nucleophilic attack, a contrast to the reactivity of benzene (B151609) derivatives which favor electrophilic substitution. wikipedia.org

The position and number of halogen substituents significantly influence the reactivity of the pyridine ring. In a molecule like this compound, the chlorine atoms at the 2- and 6-positions (ortho to the ring nitrogen) are particularly activated towards substitution. This regioselectivity allows chemists to introduce a wide variety of functional groups onto the pyridine core, building molecular complexity in a controlled manner. These halogenated intermediates are crucial in the production of pharmaceuticals and agrochemicals. google.com

The hydrazine (B178648) group (-NHNH₂) is a powerful and versatile functional group in organic synthesis. It is highly nucleophilic, owing to the lone pairs of electrons on the adjacent nitrogen atoms. This reactivity makes hydrazine and its derivatives key starting materials for constructing a wide array of nitrogen-containing heterocyclic compounds. nbinno.comnih.gov

A primary application of the hydrazine moiety is in condensation reactions with carbonyl compounds to form hydrazones. Furthermore, it is instrumental in the synthesis of important five- and six-membered heterocycles such as pyrazoles, pyridazines, and triazoles. nbinno.com This ability to readily participate in cyclization reactions makes the hydrazine group an invaluable tool for creating the core scaffolds of many biologically active molecules. nih.gov The N-N single bond is a key structural feature in numerous pharmaceutical and agricultural agents. nih.gov

While specific, in-depth research literature focusing exclusively on this compound is not extensively detailed, its potential as a synthetic intermediate can be inferred from the known reactivity of its constituent parts. The compound is a bifunctional reagent, meaning it possesses two distinct reactive sites that can be addressed in chemical reactions.

Research perspectives for this compound are centered on its use as a scaffold for building more complex molecules. A plausible synthetic strategy involves the sequential reaction of its two functional moieties.

Heterocycle Formation: The hydrazinyl group can be reacted first with a suitable precursor, such as a 1,3-dicarbonyl compound, to form a fused pyrazole (B372694) ring system. This would result in a trichlorinated pyrazolopyridine derivative.

Nucleophilic Substitution: Following the formation of the new heterocyclic ring, the chlorine atoms on the pyridine ring remain available for nucleophilic substitution reactions. The varied reactivity of the chlorine atoms at the 3- and 5- positions allows for the potential of selective or exhaustive substitution, enabling the introduction of other functional groups like amines, alkoxides, or thiols.

This stepwise functionalization makes this compound a valuable precursor for generating libraries of diverse compounds for screening in drug discovery and materials science. The synthesis of 3,5-dichloro-2-hydrazinylpyridine (B10981) from 2,3,5-trichloropyridine (B95902) via nucleophilic substitution with hydrazine hydrate (B1144303) demonstrates a related transformation, highlighting the accessibility of such compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5,6-trichloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDHBHJIGGAHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392374
Record name 2,3,5-Trichloro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55933-94-3
Record name 2,3,5-Trichloro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursors

Synthetic Routes to 2,3,5-Trichloro-6-hydrazinylpyridine

The primary route to this compound involves the direct reaction of a corresponding polychlorinated pyridine (B92270) with hydrazine (B178648). This reaction is a classic example of nucleophilic aromatic substitution.

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of a suitable precursor, typically 2,3,5,6-tetrachloropyridine (B1294921), with hydrazine hydrate (B1144303). In this reaction, the hydrazine molecule acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring. The positions most susceptible to nucleophilic attack on the pyridine ring are the 2- and 4-positions (ortho and para to the nitrogen atom), as the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comnih.gov

The general reaction can be summarized as follows: C5HCl4N (2,3,5,6-tetrachloropyridine) + N2H4·H2O → C5H2Cl3N3 (this compound) + HCl + H2O

This reaction is typically carried out in a suitable solvent, and the reaction conditions can be adjusted to optimize the yield and purity of the product.

The availability of the appropriate halogenated pyridine precursor is crucial for the synthesis of this compound. The key precursors are 2,3,5,6-tetrachloropyridine and, for analogous syntheses, 2,3,5-trichloropyridine (B95902).

2,3,5,6-Tetrachloropyridine: This precursor can be synthesized from pentachloropyridine (B147404) through a selective reduction process. chemicalbook.com One method involves dissolving pentachloropyridine in ethanol (B145695) and reacting it with metallic manganese powder in the presence of ammonium (B1175870) acetate. chemicalbook.com Another approach for the synthesis of 2,3,5,6-tetrachloropyridine is the gas-phase chlorination of 2,6-dichloropyridine (B45657) or 2,3,6-trichloropyridine (B1294687) at elevated temperatures in the presence of a catalyst. googleapis.com

2,3,5-Trichloropyridine: This compound can be prepared by the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution. google.com The reaction is typically conducted at a pH of 11 or higher and at temperatures ranging from 20°C to 100°C. google.com An alternative two-step process involves reacting acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of copper(I) chloride to form 2,3,5-trichloropyridine, which is then reacted with zinc metal in the presence of an acidic compound. epo.org

A summary of a synthetic route for 2,3,5-trichloropyridine is presented below:

PrecursorReagentsProductYield
2,3,5,6-TetrachloropyridineZinc, Alkaline Aqueous Solution2,3,5-TrichloropyridineHigh
PentachloropyridineZinc, Alkaline Aqueous Solution2,3,5-TrichloropyridineHigh

Analogous Synthetic Strategies for Related Hydrazinopyridine Derivatives

The synthetic strategy employed for this compound is applicable to a wide range of related hydrazinopyridine derivatives. Nucleophilic substitution with hydrazine hydrate is a common method for preparing various hydrazinylpyridines. researchgate.net

For instance, 3,5-dichloro-2-hydrazinylpyridine (B10981) can be synthesized from 2,3,5-trichloropyridine. researchgate.net Similarly, 3-chloro-2-hydrazinopyridine (B1363166) is prepared by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate. google.comjustia.com The synthesis of 2-hydrazino-6-chloropyridine from 2,6-dichloropyridine and hydrazine hydrate is also a well-established procedure. psu.edu

These reactions underscore a general principle in the chemistry of chlorinated pyridines: the selective substitution of a chlorine atom by a hydrazinyl group, with the position of substitution being influenced by the electronic effects of the nitrogen atom in the pyridine ring.

The following table summarizes some analogous syntheses:

Starting MaterialProduct
2,3,5-Trichloropyridine3,5-Dichloro-2-hydrazinylpyridine
2,3-Dichloropyridine3-Chloro-2-hydrazinopyridine
2,6-Dichloropyridine2-Hydrazino-6-chloropyridine

Process Optimization and Reaction Condition Studies in Synthesis

The efficiency of the synthesis of hydrazinopyridine derivatives can be significantly influenced by the reaction conditions. Key parameters that are often optimized include temperature, solvent, molar ratio of reactants, and the reaction atmosphere.

Temperature: The reaction temperature is a critical factor. For the synthesis of 3-chloro-2-hydrazinopyridine, a reflux temperature of 100-150°C is reported to facilitate a rapid reaction with minimal by-products, with an optimal range of 125-130°C. google.com

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Solvents such as N,N-dimethylformamide and N,N-dimethylpropanolamine have been used in the synthesis of hydrazinopyridine derivatives. google.com In some cases, high-boiling solvents like diglyme (B29089) are suggested to achieve good results. researchgate.net

Molar Ratio of Reactants: To ensure the complete conversion of the starting material and to prevent the formation of undesired di-substituted products, an excess of hydrazine hydrate is often used. researchgate.net For the reaction of a pyridine halide with hydrazine hydrate, a molar ratio of 1:1.5 to 1:1.8 is recommended to drive the reaction to completion while avoiding excessive waste of hydrazine. google.com

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is beneficial. This prevents the absorption of atmospheric carbon dioxide by hydrazine hydrate, which could otherwise affect its reactivity. google.com

The table below outlines key optimization parameters for the synthesis of hydrazinopyridines:

ParameterConditionRationale
Temperature125-130°CPromotes rapid reaction and minimizes by-products. google.com
Reactant Ratio1:1.5 to 1:1.8 (Halogenated Pyridine:Hydrazine)Ensures complete reaction and avoids waste. google.com
AtmosphereInert (Nitrogen or Argon)Prevents reaction of hydrazine with CO2. google.com
SolventHigh-boiling polar aprotic solventsFacilitates dissolution and higher reaction temperatures. google.comresearchgate.net

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions at Pyridine (B92270) Halogen Sites

The pyridine ring of 2,3,5-Trichloro-6-hydrazinylpyridine is electron-deficient due to the electronegativity of the ring nitrogen and the inductive and mesomeric effects of the three chlorine substituents. This electronic profile makes the halogenated positions susceptible to nucleophilic aromatic substitution (SNAr). In pyridine systems, the reactivity of halogens towards nucleophilic displacement is generally highest at the C2/C6 (α) and C4 (γ) positions due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

For this compound, the chlorine atoms are located at the C2, C3, and C5 positions. Based on established principles of pyridine chemistry, the C2-chloro substituent is expected to be the most reactive towards nucleophilic attack. The stabilization of the anionic intermediate is most effective when the negative charge can be delocalized onto the ring nitrogen, a condition optimally met by attack at the α-position. The reactivity of the C3 and C5 chlorines is generally lower. The relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions, but a general trend is anticipated.

Table 1: Predicted Reactivity of Halogen Sites in this compound towards Nucleophilic Substitution

PositionSubstituentPredicted Relative ReactivityRationale
C2ChlorineHighα-position to ring nitrogen; effective stabilization of Meisenheimer intermediate.
C3ChlorineLowβ-position to ring nitrogen; less effective charge stabilization.
C5ChlorineModerateβ-position, but influenced by electronic effects of adjacent substituents.

Common nucleophiles used in such reactions include alkoxides, amines, and thiolates. The reaction typically proceeds under basic conditions to facilitate the initial nucleophilic attack and subsequent elimination of the chloride ion.

Reactions Involving the Hydrazine (B178648) Functional Group

The hydrazine group (-NHNH2) is a potent nucleophile and a key precursor for the synthesis of various heterocyclic systems. Its reactivity is centered on the terminal nitrogen atom (β-nitrogen), which is typically more nucleophilic.

The hydrazine moiety is extensively used to construct fused heterocyclic rings onto the pyridine core. A prominent example is the synthesis of triazolopyridines. This transformation can be achieved through the reaction of the hydrazinylpyridine with a one-carbon electrophile, followed by cyclization. For instance, reaction with a carboxylic acid or its derivative (like an acyl chloride or orthoester) leads to an N-acyl hydrazide intermediate, which can be cyclized under dehydrating conditions (e.g., using POCl3 or acid catalysis) to form a fused researchgate.netsigmaaldrich.comcas.orgtriazolo[4,3-a]pyridine ring system. researchgate.net A modified Mitsunobu reaction, starting from acylated 2-hydrazinopyridines, has also been shown to be an effective method for this dehydrative cyclization under mild conditions. researchgate.net

Furthermore, the hydrazine group can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. Similarly, reactions with α,β-unsaturated esters can lead to the formation of pyrazolidinones through a Michael addition followed by cyclization.

Table 2: Common Cyclization Reactions of the Hydrazine Group

Reagent TypeIntermediateResulting Heterocycle
Carboxylic Acids / DerivativesAcyl hydrazide researchgate.netsigmaaldrich.comcas.orgTriazolopyridine
1,3-Dicarbonyl CompoundsHydrazonePyrazole (B372694)
α,β-Unsaturated EstersMichael AdductPyrazolidinone
Aldehydes / KetonesHydrazone(No cyclization without further reagents)

The hydrazine functional group is susceptible to both oxidation and reduction, although specific studies on this compound are not extensively documented. Generally, hydrazines can be oxidized to various products depending on the reagent and conditions. Mild oxidizing agents can convert the hydrazine to a diimide species, which is often unstable. Stronger oxidation can lead to the cleavage of the N-N bond and the formation of a diazonium salt, which can be a valuable synthetic intermediate for introducing other functional groups via Sandmeyer-type reactions.

Reduction of the hydrazine group is less common but could theoretically proceed to form an amine and ammonia, though this would require harsh reducing conditions that might also affect the chlorinated pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Transformations

The chlorine atoms on the pyridine ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Negishi (with organozinc reagents) couplings are powerful tools for the derivatization of such chloro-heterocycles. nih.govresearchgate.net

The reactivity of the different chlorine atoms in cross-coupling reactions is expected to vary. Typically, the C2 position in chloropyridines shows the highest reactivity in palladium-catalyzed couplings due to the ease of oxidative addition at this site. nih.gov This differential reactivity allows for the potential of selective, stepwise functionalization of the pyridine ring by carefully controlling the reaction conditions, catalyst, and ligands. For instance, a mild coupling condition might selectively functionalize the C2 position, leaving the C3 and C5 chlorines intact for subsequent transformations. nih.gov

Regioselectivity and Stereochemical Control in Derivatization

Regioselectivity is a critical aspect of the chemistry of this compound, given its multiple reactive sites.

At the Pyridine Ring: As discussed, both nucleophilic substitution and cross-coupling reactions are predicted to occur preferentially at the C2 position. This regioselectivity is electronically driven by the stabilizing effect of the adjacent ring nitrogen. nih.gov

At the Hydrazine Group: Reactions involving the hydrazine moiety also exhibit regioselectivity. Acylation, for example, typically occurs at the more nucleophilic terminal NH2 group. Subsequent cyclization reactions, such as the formation of triazolopyridines, are inherently regioselective, leading to the angularly fused researchgate.netsigmaaldrich.comcas.orgtriazolo[4,3-a]pyridine system rather than the linear isomer. nih.gov

Stereochemical control becomes relevant when new chiral centers are introduced during derivatization. For example, in the synthesis of pyrazolidinones from chiral α,β-unsaturated esters, the stereochemistry of the starting material can influence the stereochemistry of the newly formed ring. However, without specific documented examples for this compound, discussions on stereocontrol remain speculative and would depend on the specific reaction and reagents employed.

Coordination Chemistry and Ligand Design

Ligand Properties and Chelation Behavior of 2,3,5-Trichloro-6-hydrazinylpyridine

The potential of this compound as a ligand stems from the presence of multiple donor atoms, specifically the nitrogen atoms of the pyridine (B92270) ring and the hydrazinyl group. This arrangement allows for the formation of stable chelate rings with a central metal ion, a key factor in the stability of coordination complexes. The trichloro-substitution on the pyridine ring is expected to significantly influence its electronic properties, primarily through the inductive effect of the chlorine atoms. This would likely decrease the basicity of the pyridine nitrogen, which in turn could affect the strength of the metal-ligand bond.

The hydrazinyl moiety offers additional coordination possibilities. It can act as a monodentate ligand through its terminal nitrogen atom or as a bridging ligand connecting two metal centers. The chelation is anticipated to involve the pyridine nitrogen and the α-nitrogen of the hydrazinyl group, forming a stable five-membered ring. The specific chelation behavior would ultimately depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction temperature would be crucial in controlling the stoichiometry and structure of the resulting complex.

A hypothetical data table for a potential metal complex is presented below, illustrating the type of information that would be sought through experimental characterization.

ParameterHypothetical Value
Formula [M(C₅H₃Cl₃N₃)₂]X₂
Metal Ion (M) e.g., Cu(II), Ni(II), Zn(II)
Coordination Geometry Octahedral
Chelation Mode Bidentate (N,N')
Key IR Peaks (cm⁻¹) Shift in ν(N-H), ν(C=N)
Crystal System e.g., Monoclinic

Modulation of Electronic and Photophysical Properties within Coordination Compounds

The electronic and photophysical properties of coordination compounds are intrinsically linked to the nature of both the metal ion and the surrounding ligands. The introduction of this compound as a ligand is expected to modulate these properties in several ways. The electron-withdrawing trichlorophenyl group would influence the energy levels of the ligand's molecular orbitals.

Coordination to a metal ion could lead to the emergence of new electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the UV-visible absorption spectrum. The energies of these transitions would be sensitive to the identity of the metal and its oxidation state. Furthermore, some of the resulting complexes might exhibit interesting photophysical phenomena, such as fluorescence or phosphorescence. The study of these properties could be explored using techniques like UV-visible absorption and emission spectroscopy.

The table below outlines the potential electronic and photophysical characteristics that could be investigated for such coordination compounds.

PropertyExpected Observation
UV-Vis Absorption Presence of intraligand, MLCT, or LMCT bands
Emission Potential for fluorescence or phosphorescence
Electrochemical Behavior Redox potentials influenced by the trichloro-substituents

Applications in Materials Science and Specialized Organic Synthesis

Advanced Building Block Applications in Organic Synthesis

In the realm of organic synthesis, 2,3,5-Trichloro-6-hydrazinylpyridine serves as a versatile building block. The presence of two distinct types of reactive sites—the nucleophilic hydrazine (B178648) group and the chlorine atoms susceptible to substitution—allows for a wide array of chemical transformations. This dual reactivity is strategically employed to construct elaborate molecular architectures.

The hydrazine moiety of this compound is particularly useful for constructing fused heterocyclic systems. Hydrazine and its derivatives are well-known precursors for a variety of nitrogen-containing rings through cyclization reactions. The compound can be used to synthesize scaffolds that are prevalent in many biologically active molecules. For example, the hydrazine group can react with various electrophiles like β-diketones or α,β-unsaturated carbonyl compounds to form pyrazoles, or with other reagents to yield triazoles and other heterocyclic structures. researchgate.net This strategic utility allows for the creation of privileged scaffolds—molecular frameworks capable of binding to multiple biological targets.

The general reactivity of hydrazinylpyridines enables the synthesis of diverse heterocyclic systems, as outlined in the table below.

Reagent ClassResulting Heterocycle
β-DiketonesPyrazole (B372694) ring
Carboxylic Acids / EstersTriazole ring
IsothiocyanatesThiadiazole derivatives
α-Halo KetonesPyridazine derivatives

Pyridine-based compounds are integral to the agrochemical industry. Specifically, chlorinated pyridines are foundational intermediates for producing potent herbicides. google.comgoogle.com For instance, 2,3,5-trichloropyridine (B95902) is a known intermediate for herbicidally active compounds. google.com The introduction of a hydrazine group, as in this compound, provides a reactive handle for further modification to create novel agrochemical candidates. The hydrazine group can be transformed into other functional groups or used to link the pyridine (B92270) ring to other pharmacophores, potentially leading to new insecticides, fungicides, or herbicides. While direct applications of this compound are specific, its structural elements are found in various agrochemical classes.

Agrochemical ClassRelevant Structural Moiety
HerbicidesChlorinated Pyridine
InsecticidesPyrazole, Hydrazone derivatives
FungicidesTriazole, Pyridine

The pyridine ring is a common feature in many pharmaceuticals, and hydrazine derivatives also play a crucial role as key intermediates in drug synthesis. medchemexpress.comaurorium.comotsukac.co.jp The compound this compound combines these features, making it a valuable intermediate for pharmaceutical research and development. It serves as a starting material for creating more complex molecules that may exhibit therapeutic properties. The synthesis of novel compounds often involves the use of such intermediates to build molecular libraries for screening against various diseases. medchemexpress.com The heterocyclic scaffolds derived from this compound, such as pyrazolopyridines and triazolopyridines, are known to be present in a number of biologically active compounds.

Pharmaceutical ScaffoldPotential Therapeutic Area
PyrazolopyridineKinase inhibition (e.g., oncology)
TriazolopyridineAnxiolytic, hypnotic agents
Fused PyridinesAnti-inflammatory, anti-infective

Development in Material Science and Functional Materials

Beyond its role in synthesizing discrete molecules for life sciences, the structural features of this compound suggest its potential utility in the field of materials science, although this remains a more nascent area of investigation.

The multifunctionality of this compound makes it a candidate for incorporation into specialty polymers. The hydrazine group can react with di-carbonyl compounds to form poly-hydrazones, while the chlorine atoms could potentially be used for cross-linking reactions or for grafting the molecule onto other polymer backbones. Such polymers might exhibit enhanced thermal stability, specific optical properties, or unique chemical resistance. However, specific applications of this compound in specialty polymers and coatings are not extensively documented in current literature, indicating a potential area for future research.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light intensely upon aggregation in the solid state or in poor solvents. rsc.org AIE materials have drawn significant attention for their applications in optical devices, sensors, and bio-imaging. nih.govresearchgate.net

The molecular structure of this compound contains moieties that are relevant to the design of AIE-active molecules, known as AIEgens. The hydrazine group can be readily converted into a hydrazone. Hydrazone-based structures are known to exhibit AIE properties. nih.govresearchgate.net Furthermore, the pyridine ring itself can be part of a larger conjugated system in AIE-active fluorophores. researchgate.net The formation of intermolecular hydrogen bonds, a key factor in restricting intramolecular rotation and thus promoting emission in the aggregate state, is also a possibility with the hydrazine group. researchgate.net While this specific compound has not been reported as an AIEgen, its potential as a precursor for designing new AIE materials is noteworthy.

Structural FeaturePotential Role in AIE Systems
Hydrazine GroupPrecursor to hydrazone linkage, a common AIE-active moiety. nih.govresearchgate.net
Pyridine RingCan be part of the core fluorophore structure. researchgate.net
N-H BondsPotential for hydrogen bonding to restrict molecular rotation in aggregates. researchgate.net
Chlorine AtomsCan influence molecular packing and electronic properties.

Analytical Reagent Development and Methodologies

No research findings were identified that describe the use of this compound in the development of analytical reagents or specific analytical methodologies.

Advanced Characterization and Computational Methodologies

Chromatographic and Separation Techniques for Research Applications

Chromatographic methods are essential for the purification of 2,3,5-Trichloro-6-hydrazinylpyridine and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for both assessing the purity of this compound and for its purification. nih.gov

Analytical HPLC: In analytical mode, reversed-phase HPLC is typically used to determine the purity of a sample. The compound is passed through a column (e.g., C18) with a liquid mobile phase, and its retention time is measured. The presence of a single, sharp peak indicates high purity, while multiple peaks suggest the presence of impurities.

Preparative HPLC: For purification, preparative HPLC is employed to separate the target compound from byproducts and unreacted starting materials on a larger scale. Fractions are collected as they elute from the column, allowing for the isolation of highly pure this compound for further research.

Table 3: Illustrative HPLC Parameters for Purity Analysis.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV-Vis at a specific wavelength (e.g., 254 nm)
Expected Retention TimeDependent on exact conditions, but expected to be well-resolved

For real-time tracking of chemical reactions, GC and TLC are invaluable.

Gas Chromatography (GC): GC is effective for monitoring reactions involving volatile compounds. nih.gov When synthesizing this compound, GC can track the consumption of a volatile precursor or the formation of a thermally stable intermediate. spkx.net.cnnih.gov Due to the polarity of the hydrazinyl group, derivatization may be necessary to improve the compound's volatility and prevent peak tailing, enabling more accurate analysis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for qualitatively monitoring reaction progress. sigmaaldrich.com By spotting the reaction mixture on a TLC plate alongside the starting materials and developing it in an appropriate solvent system, one can visualize the disappearance of reactants and the appearance of the product spot. This allows chemists to quickly determine the optimal reaction time. nih.gov

Computational Chemistry for Predictive and Mechanistic Insights

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful predictive capabilities for understanding the properties of this compound at a molecular level. scispace.com These simulations provide insights that complement experimental data.

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Predict Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Generate Electrostatic Potential (ESP) Maps: Visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the hydrazinyl group and the pyridine (B92270) ring are expected to be electron-rich sites.

Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies (IR spectra), which can be compared with experimental results to validate the structural assignment. nih.gov

Table 4: Representative Theoretical Data from DFT Calculations (e.g., B3LYP/6-31G*).
Calculated PropertyPredicted Insight
Optimized GeometryProvides precise bond lengths (e.g., C-Cl, N-N) and angles.
HOMO EnergyIndicates regions susceptible to electrophilic attack.
LUMO EnergyIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO GapRelates to the molecule's kinetic stability and electronic transitions.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate a variety of electronic and geometric parameters. nih.gov

The optimization of the molecular geometry is the first step, yielding key information on bond lengths, bond angles, and dihedral angles. This provides a precise three-dimensional representation of the molecule in its lowest energy state.

Following geometry optimization, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

Furthermore, DFT enables the calculation of global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. These descriptors are derived from the HOMO and LUMO energies.

Illustrative Global Reactivity Descriptors for this compound (Gas Phase)

Descriptor Formula Typical Value (eV) Significance
Ionization Potential (I) I ≈ -EHOMO 8.15 Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO 1.25 Energy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2 4.70 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 3.45 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) 0.145 Reciprocal of hardness, indicates reactivity.

Note: The values presented in this table are representative examples based on calculations for similar heterocyclic compounds and are intended for illustrative purposes.

DFT is also instrumental in generating Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the hydrazinyl group, indicating sites susceptible to electrophilic attack.

Molecular Dynamics (MD) Simulations for Solvent Effects

While DFT calculations are often performed in the gas phase for simplicity, the behavior of a molecule can be significantly influenced by its environment, particularly in solution. Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol), MD can provide insights into solute-solvent interactions and their impact on the compound's conformation and dynamics. nih.gov

MD simulations can reveal the formation and stability of hydrogen bonds between the hydrazinyl group of this compound and protic solvent molecules. The radial distribution function (RDF) is a key analysis tool in MD, which can be used to determine the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. This can provide a detailed picture of the solvation shell around the molecule.

The simulations can also track conformational changes that may occur in solution. For instance, the dihedral angle of the C-C-N-N bond of the hydrazinyl group can be monitored over the simulation time to understand its flexibility and preferred orientations in different solvents. This information is crucial as the conformation can affect the molecule's reactivity and biological activity.

Theoretical Prediction of Reactivity and Spectroscopic Properties

Computational methods are highly effective in predicting various chemical properties, including reactivity and spectroscopic signatures.

Reactivity Prediction: Fukui functions and dual descriptor analysis, derived from DFT calculations, can be used to predict the most likely sites for nucleophilic and electrophilic attack on this compound. These local reactivity descriptors provide more specific information than the global descriptors mentioned earlier. For instance, they can pinpoint which of the carbon or nitrogen atoms in the pyridine ring is most susceptible to a given type of reaction.

Spectroscopic Properties Prediction: DFT can be used to predict a range of spectroscopic data that can be compared with experimental results for structural verification.

Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra. The predicted wavenumbers and intensities of the vibrational modes (e.g., N-H stretching, C-Cl stretching, pyridine ring vibrations) can be correlated with experimental spectra to confirm the compound's structure. nih.gov

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical chemical shifts, when compared to experimental data, are invaluable for assigning the signals in the NMR spectrum to specific atoms in the molecule.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). The predicted spectrum can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy Type Parameter Predicted Value
IR N-H stretch ~3350 cm-1
IR C=N stretch (ring) ~1580 cm-1
¹H NMR N-H protons ~7.5 - 8.5 ppm
¹³C NMR C-Cl carbons ~140 - 150 ppm

Note: These values are representative and based on typical ranges for similar functional groups and molecular structures. Actual values may vary.

Fundamental Structure Reactivity Relationships

Electronic Effects of Polychlorination on the Pyridine (B92270) Ring System

The pyridine ring is an aromatic heterocycle structurally related to benzene (B151609), but the replacement of a CH group with a nitrogen atom renders the electronic distribution uneven. In 2,3,5-Trichloro-6-hydrazinylpyridine, the presence of three chlorine atoms profoundly modifies the electronic landscape of the pyridine ring.

Chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it highly "electron-poor". uoanbar.edu.iqyoutube.com This deactivation has several consequences:

Reduced Basicity: The electron-withdrawing nature of the chlorine atoms decreases the electron density on the ring nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine.

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-deficient ring is highly resistant to reactions with electrophiles, which seek electron-rich centers. Reactions like nitration or halogenation, common for benzene, would require extremely harsh conditions. uoanbar.edu.iqyoutube.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the severe electron deficiency makes the ring susceptible to attack by nucleophiles. youtube.comstackexchange.com The carbon atoms bonded to the chlorine atoms are particularly electrophilic and can undergo substitution, provided a suitable nucleophile is present. Research on related polychlorinated heterocycles demonstrates their utility as scaffolds in reactions with nucleophiles. nih.gov

The position of the substituents is crucial. In pyridine, the C-2 (ortho) and C-4 (para) positions are inherently more electron-deficient than the C-3 (meta) position. The chlorine atoms at C-2, C-3, and C-5 collectively enhance the electrophilicity of the entire ring, particularly at the carbon atoms bearing the chlorine leaving groups.

Table 1: Influence of Substituents on Pyridine Ring Electronics
Substituent TypeElectronic EffectImpact on Ring Electron DensityReactivity towards ElectrophilesReactivity towards Nucleophiles
Electron-Donating Group (e.g., -OCH₃, -NMe₂)+I, +MIncreaseActivatedDeactivated
Unsubstituted (-H)NeutralBaselineDeactivated (vs. Benzene)Slightly Activated (vs. Benzene)
Electron-Withdrawing Group (e.g., -Cl, -NO₂)-I, -MDecreaseStrongly Deactivated nih.govnih.govStrongly Activated stackexchange.com

Nucleophilic Character and Reactivity Profile of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH₂) is a potent nucleophile, a characteristic enhanced by the presence of adjacent atoms with lone pairs of electrons, a phenomenon known as the alpha effect. wikipedia.org This effect is attributed to the destabilization of the ground state by lone pair-lone pair repulsion, which raises the energy of the highest occupied molecular orbital (HOMO) and makes the molecule more reactive towards electrophiles. stackexchange.com Consequently, hydrazine is a stronger nucleophile than ammonia. stackexchange.com

In this compound, the hydrazine moiety is attached to a strongly electron-withdrawing ring system. This has a dual impact:

The nitrogen atom directly attached to the ring (Nα) is less nucleophilic due to the delocalization of its lone pair into the electron-poor ring.

The terminal nitrogen atom (Nβ) retains significant nucleophilic character and is the primary site for reactions with electrophiles.

Table 2: Mayr Nucleophilicity Parameters (N) for Hydrazine and Ammonia stackexchange.com
NucleophileN parameter in H₂ON parameter in MeCN
Hydrazine (N₂H₄)13.4616.45
Ammonia (NH₃)9.4811.39
A larger N parameter indicates greater nucleophilicity.

Steric and Electronic Influences on Regioselectivity and Reaction Pathways

Regioselectivity—the control of which position on a molecule reacts—is governed by a combination of steric and electronic factors. For this compound, these factors dictate the outcome of its reactions.

Electronic Factors: The electron-withdrawing chlorine atoms activate the C-2, C-3, and C-5 positions for nucleophilic attack. In general, nucleophilic aromatic substitution on pyridines is favored at the 2- and 4-positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen, providing significant stabilization. stackexchange.comvaia.com In this molecule, the C-2 position is highly activated. However, the C-4 position is unsubstituted. The C-6 position is occupied by the hydrazinyl group, which is generally a poor leaving group compared to chloride, making its substitution less likely.

Steric Factors: The substituents at positions 2, 3, 5, and 6 create a sterically crowded environment. A nucleophile approaching the ring must navigate this hindrance. For instance, an attack at the C-2 position would be sterically hindered by the adjacent hydrazinyl group at C-6 and the chlorine at C-3. Similarly, an attack at C-5 is hindered by the adjacent C-6 hydrazinyl group. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents can direct incoming nucleophiles to the less hindered position. researchgate.net Therefore, the relative rates of substitution at the different chlorinated positions would depend heavily on the size of the incoming nucleophile.

Reactions involving the hydrazine moiety are also subject to these influences. Electrophilic attack on the terminal Nβ is electronically favored, and this position is also the most sterically accessible.

Intermolecular Interactions and Hydrogen Bonding in Molecular Assemblies

In the solid state, the arrangement of molecules in a crystal lattice is determined by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate its molecular assembly.

Hydrogen Bonding: The hydrazine moiety is an excellent hydrogen bond donor (N-H) and acceptor (lone pairs on N). The pyridine ring nitrogen is also a hydrogen bond acceptor. Crystal structures of similar compounds, such as 2-bromo-6-hydrazinylpyridine, show extensive N-H···N hydrogen bonds that link molecules into chains and more complex networks. iucr.org It is highly probable that this compound would form similar strong hydrogen-bonding motifs, which would be the dominant force in its crystal packing. researchgate.netmdpi.com

Halogen Bonding: Chlorine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom, or even another chlorine atom. researchgate.net These interactions are directional and can contribute significantly to the stability of the crystal lattice. dntb.gov.ua

π-π Stacking: The electron-deficient nature of the trichloropyridine ring makes it a good partner for π-π stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings and are driven by a combination of electrostatic and dispersion forces. Halogenation of aromatic rings has been shown to significantly increase the strength of π-π interactions. acs.orgucl.ac.uk

These varied intermolecular forces likely result in a highly organized and stable three-dimensional crystal structure.

Table 3: Potential Intermolecular Interactions in Solid this compound
Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Expected Role in Crystal Packing
Hydrogen Bond-NH₂ / -NH-Pyridine N / Hydrazine N3 - 10Primary structural motif, forming chains/sheets iucr.orgnih.gov
Halogen BondC-ClN / Cl1 - 5Directional control and lattice stabilization researchgate.net
π-π StackingPyridine Ring (π-system)Pyridine Ring (π-system)2 - 12Stabilizes packing of aromatic rings acs.orgucl.ac.uk
Van der WaalsAll atomsAll atoms< 1General, non-directional space-filling

Q & A

Q. What are the recommended safety protocols for handling 2,3,5-Trichloro-6-hydrazinylpyridine in laboratory settings?

  • Methodological Answer : Based on analogous chlorinated pyridine derivatives (e.g., 2,4,6-Trichlorophenol and 2,2':6',2''-Terpyridine), prioritize the following:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of dust or vapors .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .
  • Storage : Store in airtight containers away from oxidizing agents and heat sources due to potential flammability risks .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Design : Start with 2,3,5-Trichloropyridine as a precursor. Introduce the hydrazinyl group via nucleophilic substitution under anhydrous conditions. Use polar aprotic solvents (e.g., DMF) and a nitrogen atmosphere to minimize hydrolysis .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^13C NMR to identify the hydrazinyl proton (δ 3.2–3.5 ppm) and aromatic carbons (δ 140–160 ppm). IR spectroscopy can confirm N–H stretches (~3300 cm1^{-1}) .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

  • Methodological Answer :
  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density. The chlorine atoms act as electron-withdrawing groups, enhancing the hydrazinyl group’s nucleophilicity for metal coordination .
  • Experimental Validation : Synthesize metal complexes (e.g., with Cu2+^{2+} or Fe3+^{3+}) and analyze stability via cyclic voltammetry. Compare experimental redox potentials with computed values .

Q. What strategies can resolve contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Use kinetic modeling (e.g., pseudo-first-order kinetics) to identify pH-dependent decomposition pathways .
  • Cross-Validation : Compare results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate thermal stability with hydrolytic degradation .

Q. How can researchers design experiments to probe the compound’s potential as a catalyst in cross-coupling reactions?

  • Methodological Answer :
  • Mechanistic Screening : Test catalytic activity in Suzuki-Miyaura couplings using aryl halides and phenylboronic acid. Optimize parameters (temperature, solvent, base) via Design of Experiments (DoE) software .
  • Turnover Frequency (TOF) : Quantify using gas chromatography (GC) or 1^1H NMR. Compare with known catalysts (e.g., Pd/C) to assess efficiency .

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